MI-1481: A Technical Guide to a Potent Menin-MLL1 Interaction Inhibitor for Leukemia Research
MI-1481: A Technical Guide to a Potent Menin-MLL1 Interaction Inhibitor for Leukemia Research
This guide provides an in-depth technical overview of MI-1481 (CAS Number: 1887178-64-4), a highly potent small molecule inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information on the compound's mechanism of action, biochemical properties, experimental applications, and preclinical efficacy, offering a comprehensive resource for leveraging MI-1481 in the study and potential treatment of MLL-rearranged leukemias.
Introduction: The Therapeutic Promise of Targeting the Menin-MLL1 Axis
Acute leukemias driven by rearrangements of the MLL1 gene are characterized by their aggressive nature and poor prognosis. A critical dependency for the oncogenic activity of MLL fusion proteins is their interaction with the scaffold protein menin[1]. This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and the subsequent block in hematopoietic differentiation that drives leukemogenesis[2].
MI-1481 emerged from structure-based optimization of the thienopyrimidine class of menin-MLL1 inhibitors[3][4]. It represents a significant advancement in the field as one of the most potent, reversible inhibitors reported to date, exhibiting a remarkable IC50 of 3.6 nM for the disruption of the menin-MLL1 interaction[3][5][6]. This high potency translates to pronounced activity in cellular and in vivo models of MLL-rearranged leukemia, making MI-1481 a valuable tool for both basic research and potential therapeutic development[3][7].
Physicochemical and Biochemical Properties
A clear understanding of a compound's properties is fundamental to its effective application in research. The following table summarizes the key physicochemical and biochemical characteristics of MI-1481.
| Property | Value | Source(s) |
| CAS Number | 1887178-64-4 | [5] |
| Molecular Formula | C₃₄H₃₅N₇O₄S | Inferred from structure |
| Molecular Weight | 653.76 g/mol | Inferred from structure |
| Appearance | White to off-white solid | General observation |
| Solubility | Soluble in DMSO | |
| IC₅₀ (Menin-MLL1 Interaction) | 3.6 nM | [3][5][6] |
| Mechanism of Action | Reversible inhibitor of the menin-MLL1 protein-protein interaction | [3] |
Mechanism of Action: Disrupting the Oncogenic Complex
MI-1481 exerts its anti-leukemic effects by directly binding to menin and competitively inhibiting its interaction with MLL1 and MLL fusion proteins[3][4]. This disruption prevents the recruitment of the oncogenic MLL fusion complex to the promoters of target genes, leading to the downregulation of key leukemogenic drivers, HOXA9 and MEIS1[7][8]. The subsequent decrease in the expression of these homeobox genes relieves the differentiation block in hematopoietic progenitors, inducing them to mature and undergo apoptosis[7][8].
Figure 1: Signaling pathway illustrating the mechanism of action of MI-1481.
Experimental Protocols for the Evaluation of MI-1481
To facilitate the use of MI-1481 in a research setting, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of MI-1481 on the proliferation of MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13).
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
MI-1481 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of MI-1481 in culture medium. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest MI-1481 concentration.
-
Add 100 µL of the MI-1481 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol measures the effect of MI-1481 on the mRNA expression levels of MLL1 target genes, HOXA9 and MEIS1.
Materials:
-
MLL-rearranged leukemia cells
-
MI-1481
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Treat MLL-rearranged leukemia cells with an effective concentration of MI-1481 (e.g., 100 nM) and a vehicle control for 48-72 hours.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
Western Blotting for Menin and MLL1
This protocol assesses the protein levels of menin and MLL1 to ensure that the effects of MI-1481 are not due to protein degradation.
Materials:
-
MLL-rearranged leukemia cells
-
MI-1481
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies against Menin and MLL1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with MI-1481 as described for qRT-PCR.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Figure 2: A generalized experimental workflow for the in vitro evaluation of MI-1481.
Preclinical Efficacy in In Vivo Models
The therapeutic potential of MI-1481 has been demonstrated in preclinical mouse models of MLL-rearranged leukemia[3]. These studies are crucial for establishing proof-of-concept and guiding further development.
Key Findings from In Vivo Studies:
-
Tumor Growth Inhibition: Administration of MI-1481 has been shown to significantly inhibit the growth of MLL-rearranged leukemia xenografts in mice[3].
-
Prolonged Survival: Treatment with MI-1481 leads to a significant extension of survival in mouse models of disseminated MLL leukemia[3].
-
On-Target Mechanism: The anti-leukemic effects observed in vivo are associated with the expected on-target mechanism, including the downregulation of Hoxa9 and Meis1 expression in leukemic cells[3].
-
Favorable Safety Profile: Importantly, MI-1481 has been shown to be well-tolerated in mice, without significant impairment of normal hematopoiesis, suggesting a favorable therapeutic window[9].
It is important to note that while MI-1481 demonstrates high potency and efficacy with intravenous or intraperitoneal administration, its poor oral bioavailability has been a limitation for further clinical advancement[9].
Conclusion and Future Directions
MI-1481 stands as a powerful chemical probe for dissecting the critical role of the menin-MLL1 interaction in the pathogenesis of MLL-rearranged leukemias. Its high potency and well-defined mechanism of action make it an invaluable tool for in vitro and in vivo studies aimed at understanding the molecular underpinnings of this aggressive disease. The insights gained from research utilizing MI-1481 and other menin-MLL1 inhibitors have paved the way for the clinical development of next-generation compounds with improved pharmacokinetic properties[10]. The continued exploration of the therapeutic potential of targeting the menin-MLL1 axis holds significant promise for the development of novel, targeted therapies for patients with MLL-rearranged and other susceptible leukemias.
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Borkin, D., et al. (2018). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry, 61(11), 4832-4850. [Link]
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Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. (2023). Molecules, 28(7), 3029. [Link]
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Therapeutic effect of menin inhibitors is reversible in AML treatment and could be enhanced by the targeting of differentiation associated chromatin complex. (2025). Blood, 146(Supplement 1), 1234. [Link]
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Grembecka, J., & Cierpicki, T. (Eds.). (2024). Menin Inhibitors: Discovery, Development and Clinical Translation. Royal Society of Chemistry. [Link]
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Menin Inhibitors Have Potential to Become the Next Class of Targeted Therapy in AML. (2022). Targeted Oncology. [Link]
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Borkin, D., et al. (2018). Complexity of Blocking Bivalent Protein–Protein Interactions: Development of a Highly Potent Inhibitor of the Menin–Mixed-Lineage Leukemia Interaction. Journal of Medicinal Chemistry, 61(11), 4832-4850. [Link]
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Borkin, D., et al. (2018). Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction. Journal of Medicinal Chemistry, 61(11), 4832-4850. [Link]
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Klossowski, S., et al. (2020). Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. Journal of Clinical Investigation, 130(2), 981-997. [Link]
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Klossowski, S., et al. (2020). Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. The Journal of Clinical Investigation, 130(2), 981-997. [Link]
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He, S., et al. (2021). Structure, function and inhibition of critical protein–protein interactions involving mixed lineage leukemia 1 and its fusion oncoproteins. Acta Pharmaceutica Sinica B, 11(4), 856-873. [Link]
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Grembecka, J., et al. (2014). Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Journal of Medicinal Chemistry, 57(5), 1673-1684. [Link]
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New drug combination disrupts leukemia cells in preclinical studies. (2018). VCU Massey Cancer Center. [Link]
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Chen, H., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry, 26(13), 3797-3805. [Link]
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Identification of novel Menin-MLL interaction inhibitors targeting leukemia using in-silico virtual screening and structure-based drug design approaches. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
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Preclinical studies targeting CD74 with STRO-001 antibody-drug conjugate in acute leukemia. (2023). Blood Advances, 7(9), 1759-1764. [Link]
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New aspects on the pharmacokinetics of mitoxantrone and its two major metabolites. (1995). Cancer Chemotherapy and Pharmacology, 36(5), 411-418. [Link]
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Borkin, D., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602. [Link]
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